N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide
Description
N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and a cyanoacetamide moiety. The molecule also contains an (E)-configured iminomethylideneamino linker, which confers rigidity to the structure. Cyanoacetamide derivatives are known for their versatility in medicinal chemistry, particularly as intermediates in synthesizing fused pyridines and triazoles .
Properties
IUPAC Name |
N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O/c1-7-4-9-14-5-8(6-18(9)17-7)11(13)16-15-10(19)2-3-12/h4-6H,2H2,1H3,(H2,13,16)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYJBSAMRWXAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=NNC(=O)CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)/C(=N\NC(=O)CC#N)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C11H12N6O2
- Molecular Weight : 257.25 g/mol
- CAS Number : 400078-00-4
The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine structure exhibit significant biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, which are critical in cancer proliferation and survival .
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Properties : Certain pyrazole derivatives have been reported to possess antibacterial and antifungal activities .
Antitumor Activity
A study highlighted the efficacy of pyrazole derivatives in inhibiting cancer cell lines. For instance, compounds containing bromine or chlorine substituents exhibited enhanced cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin showed a synergistic effect, particularly notable in the Claudin-low breast cancer subtype .
Anti-inflammatory Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The inhibition of COX enzymes leads to reduced production of prostaglandins, thus alleviating inflammatory responses .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Pyrazolo[1,5-a]pyrimidine core | Antitumor and anti-inflammatory properties |
| Amino group | Enhances binding affinity to target enzymes |
| Cyanoacetamide moiety | Contributes to metabolic stability |
Case Study 1: Antitumor Efficacy
In a clinical study involving various pyrazole derivatives, it was found that those with modifications at the 6-position of the pyrazolo ring showed significant antitumor activity against melanoma cells. The study concluded that the presence of specific substituents could enhance the selectivity and efficacy of these compounds against cancer cells .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory action of pyrazole derivatives in an animal model of arthritis. The results demonstrated a marked reduction in inflammatory markers and joint swelling when treated with this compound compared to controls .
Scientific Research Applications
N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidines family. It has a unique structure featuring a fused pyrazole and pyrimidine ring system, which contributes to its biological activity and potential applications in medicinal chemistry. The molecular formula is and it has a molecular weight of 251.25 g/mol. The presence of functional groups such as cyano, amino, and imine enhances its reactivity and versatility.
Chemical Reactivity
The chemical reactivity of this compound is primarily attributed to its functional groups.
Applications
The applications of this compound span various fields:
- Medicinal Chemistry Research indicates that compounds derived from pyrazolo[1,5-a]pyrimidines exhibit significant biological activities.
- Biological Interactions Interaction studies indicate that this compound can engage in various biological interactions.
Structural Similarity
Several compounds share structural similarities with this compound. The table below compares these compounds, highlighting their uniqueness:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Methylpyrazolo[1,5-a]pyrimidine | Fused ring system | Antimicrobial | Simpler structure with fewer functional groups |
| 4-Aminoquinazoline | Fused aromatic rings | Antitumor | Different ring system; primarily focused on tumor inhibition |
| 2-Cyanoacetamide | Simple acetamide structure | Antimicrobial | Lacks the complex heterocyclic structure |
| 3-Aminopyrazole | Pyrazole derivative | Antiviral | Less complex; focuses on viral infections |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Groups: The cyanoacetamide group in the target compound enables cyclization into fused pyridines, a trait shared with NSC14366 . However, the carboxamide in may enhance hydrogen bonding, improving target affinity (e.g., DPP-4 inhibition).
Synthetic Accessibility: The target compound likely follows a cyanoacetylation pathway similar to NSC14366 , whereas requires complex acylation steps, reducing scalability.
Biological Relevance: While is pharmacologically validated, the target compound’s activity remains inferred. Its iminomethylideneamino linker may mimic transition states in enzymatic reactions, a hypothesis supported by NAD glycohydrolase substrate analogs .
Q & A
Q. How can crystallographic data resolve ambiguities in hydrogen bonding networks affecting solubility?
- Methodological Answer :
- High-resolution SXRD : Collect datasets at 100 K to reduce thermal motion artifacts. SHELXL’s TWIN and HKLF5 commands are critical for analyzing twinned crystals .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···N vs. N–H···O) to correlate packing patterns with solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
